molecular formula C9H13N3O3 B5271555 5-[(BUTYLAMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

5-[(BUTYLAMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5271555
M. Wt: 211.22 g/mol
InChI Key: ZBZSIRSRUMHAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(BUTYLAMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a heterocyclic compound that features a diazinane ring with butylamino and methylidene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(BUTYLAMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of a diazinane derivative with a butylamine and a suitable aldehyde or ketone. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(BUTYLAMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the diazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-[(BUTYLAMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-[(BUTYLAMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(tert-BUTYLAMINO)METHYLIDENE]-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE
  • 5-[(BUTYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness

5-[(BUTYLAMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific substitution pattern and the presence of both butylamino and methylidene groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(butyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-2-3-4-10-5-6-7(13)11-9(15)12-8(6)14/h5H,2-4H2,1H3,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZSIRSRUMHAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC1=C(NC(=O)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.